N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
Description
N-[(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a coumarin-derived glycine conjugate characterized by a methoxy group at position 7, a methyl group at position 4, and an acetyl-glycine moiety attached to the coumarin core. The coumarin scaffold is known for its diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties.
Properties
Molecular Formula |
C15H15NO6 |
|---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H15NO6/c1-8-10-4-3-9(21-2)5-12(10)22-15(20)11(8)6-13(17)16-7-14(18)19/h3-5H,6-7H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
MRRGKOFYZAZNJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine typically involves the reaction of 7-methoxy-4-methylcoumarin with glycine under specific conditions. One common method includes the use of coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) to facilitate the formation of the amide bond between the coumarin derivative and glycine . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the coumarin ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the coumarin structure can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted coumarin derivatives with various functional groups.
Scientific Research Applications
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticoagulant and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine involves its interaction with various molecular targets. The coumarin moiety can inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, the compound may interact with cellular pathways involved in inflammation and coagulation, contributing to its anti-inflammatory and anticoagulant effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine with structurally related coumarin derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Structural and Substituent Variations
Key Observations:
- The 6-chloro substituent () introduces electron-withdrawing effects, which could reduce electron density on the coumarin ring, altering reactivity in substitution reactions . Hexyl chains () significantly increase lipophilicity (logP), favoring membrane permeability but reducing aqueous solubility .
- Side Chain Variations:
Physicochemical and Spectral Properties
- Melting Points: compounds exhibit higher melting points (198–210°C) due to crystalline hydrazide structures, while glycine conjugates () likely have lower melting points owing to increased polarity .
- IR Spectroscopy: All compounds show strong C=O stretches (~1700–1750 cm⁻¹) from coumarin lactone and acetyl groups. ’s hydroxyl group would display a broad O-H stretch (~3200 cm⁻¹) .
- NMR Data: reports δ 2.35–2.45 ppm for methyl groups and δ 6.80–8.20 ppm for aromatic protons, consistent with coumarin derivatives. Glycine protons in the target compound would resonate at δ 3.70–4.20 ppm (CH₂) and δ 8.10–8.50 ppm (NH) .
Biological Activity
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a compound belonging to the class of chromenone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chromenone core structure, characterized by a benzene ring fused to a pyrone ring, along with an acetylglycine moiety. This unique structure contributes to its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to anticancer effects.
- Antioxidant Activity : Compounds in the chromenone class often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways, reducing inflammation in various biological contexts.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines with promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Inhibition of proliferation |
These findings indicate that the compound could serve as a potential lead in cancer therapy.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced levels of TNF-alpha and IL-6.
Case Studies
- Study on Obesity Resistance : A recent metabolomic study highlighted the role of acetylglycine derivatives in obesity resistance. This compound was part of a panel of metabolites tested in diet-induced obese mice, showing significant reductions in body weight and fat mass compared to controls .
- HDAC Inhibition : The compound has been evaluated for its potential as a histone deacetylase (HDAC) inhibitor. In a series of assays, it demonstrated selective inhibition against certain HDAC isoforms, which is crucial for developing therapeutic agents targeting epigenetic modifications in cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
